molecular formula C9H9F4NO B13904689 N-Methyl-3-(1,1,2,2-tetrafluoroethoxy)aniline CAS No. 1233518-27-8

N-Methyl-3-(1,1,2,2-tetrafluoroethoxy)aniline

Cat. No.: B13904689
CAS No.: 1233518-27-8
M. Wt: 223.17 g/mol
InChI Key: YCDGXANGGAGYPV-UHFFFAOYSA-N
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Description

N-Methyl-3-(1,1,2,2-tetrafluoroethoxy)aniline is a fluorinated aromatic amine derivative characterized by a meta-substituted tetrafluoroethoxy group (-OCF₂CF₂H) and a methylated amine (-NHCH₃) on the benzene ring. The compound’s molecular formula is inferred as C₉H₉F₄NO, with a molecular weight of 223.17 g/mol, assuming methylation of the amine group in the parent compound (C₈H₇F₄NO, MW 209.14) .

This compound belongs to the class of fluorinated anilines, which are critical intermediates in agrochemical and pharmaceutical synthesis.

Properties

CAS No.

1233518-27-8

Molecular Formula

C9H9F4NO

Molecular Weight

223.17 g/mol

IUPAC Name

N-methyl-3-(1,1,2,2-tetrafluoroethoxy)aniline

InChI

InChI=1S/C9H9F4NO/c1-14-6-3-2-4-7(5-6)15-9(12,13)8(10)11/h2-5,8,14H,1H3

InChI Key

YCDGXANGGAGYPV-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=CC=C1)OC(C(F)F)(F)F

Origin of Product

United States

Preparation Methods

Stepwise Synthetic Route

Step Reaction Description Reagents and Conditions Notes
1 Nucleophilic substitution of 3-aminophenol with 1,1,2,2-tetrafluoroethyl iodide to form 3-(1,1,2,2-tetrafluoroethoxy)aniline Base: Potassium carbonate (K₂CO₃) or Sodium hydride (NaH); Solvent: Aprotic solvent such as DMF or DMSO; Temperature: Ambient to reflux Base deprotonates phenol to form phenolate ion, which attacks tetrafluoroethyl iodide, installing the tetrafluoroethoxy group meta to the amino group
2 N-Methylation of 3-(1,1,2,2-tetrafluoroethoxy)aniline Methylating agent: Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃O)₂SO₂); Base: Potassium carbonate (K₂CO₃) or Sodium bicarbonate (NaHCO₃); Solvent: Acetone or acetonitrile; Temperature: Reflux or room temperature Methylation occurs selectively at the aniline nitrogen. Mild base avoids over-alkylation and side reactions. Reaction monitored by TLC or GC-MS for optimization

Industrial and Continuous Flow Adaptations

In industrial settings, continuous flow reactors are employed to enhance reaction control, safety, and scalability. The methylation step can be integrated into a one-pot process with catalytic hydrogenation or Bamberger rearrangement to improve efficiency and reduce purification steps.

Chemical Reaction Analysis

Types of Reactions Involving this compound

Reaction Type Reagents Conditions Major Products
Oxidation Potassium permanganate (KMnO₄), Hydrogen peroxide (H₂O₂) Acidic or basic medium, ambient temperature Nitro or nitroso derivatives via oxidation of the amine group
Reduction Lithium aluminum hydride (LiAlH₄) Anhydrous ether, reflux Conversion to corresponding amines or reduction of substituents
Nucleophilic Substitution Sodium methoxide (NaOCH₃) or other nucleophiles Methanol solvent, reflux Replacement of fluorine atoms on tetrafluoroethoxy group with nucleophiles

These reactions allow derivatization of the compound for further synthetic applications.

Experimental Notes and Characterization

Physical and Spectroscopic Properties

Property Value Notes
Molecular Weight 223.17 g/mol Calculated for C₉H₉F₄NO
Density 1.358 g/mL at 25°C Important for solution preparation
Boiling Point 100°C at 7 mmHg Vacuum distillation recommended for purification
LogP 3.09 Indicates moderate hydrophobicity, guides solvent choice
¹⁹F NMR δ -120 to -140 ppm Characteristic splitting from tetrafluoroethoxy group
¹H NMR Aromatic protons δ 6.5–7.5 ppm; N-methyl singlet δ 2.8–3.2 ppm Confirms substitution pattern
HRMS m/z 210.141 ([M+H]⁺) Confirms molecular ion

Summary Table of Preparation Methods

Method Reagents Conditions Yield & Purity Applications
Nucleophilic substitution of 3-aminophenol with 1,1,2,2-tetrafluoroethyl iodide 3-aminophenol, 1,1,2,2-tetrafluoroethyl iodide, K₂CO₃/NaH DMF/DMSO, reflux or ambient High yield, moderate purity; purified by recrystallization Intermediate for methylation
N-Methylation using methyl iodide or dimethyl sulfate 3-(1,1,2,2-tetrafluoroethoxy)aniline, CH₃I or (CH₃O)₂SO₂, K₂CO₃/NaHCO₃ Acetone/acetonitrile, reflux or room temp High purity when monitored by TLC/GC-MS Final product for research and pharmaceutical synthesis
Continuous flow reactor process Same reagents as above Controlled temperature and flow rates Enhanced yield and safety Industrial scale production

Chemical Reactions Analysis

Types of Reactions

N-Methyl-3-(1,1,2,2-tetrafluoroethoxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding nitro or nitroso derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

N-Methyl-3-(1,1,2,2-tetrafluoroethoxy)aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-Methyl-3-(1,1,2,2-tetrafluoroethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and pain .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

A comparative analysis of structurally related compounds is provided below:

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Features
N-Methyl-3-(1,1,2,2-tetrafluoroethoxy)aniline Not specified C₉H₉F₄NO 223.17 Methylated amine; meta-substituted tetrafluoroethoxy group.
3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline 104147-32-2 C₈H₅Cl₂F₄NO 278.03 Dichloro substitution at 3,5-positions; intermediate for hexaflumuron synthesis .
4-(1,1,2,2-Tetrafluoroethoxy)aniline 713-62-2 C₈H₇F₄NO 209.14 Para-substituted isomer; used in fluorinated polymer synthesis .
2-(1,1,2,2-Tetrafluoroethoxy)aniline 35295-34-2 C₈H₇F₄NO 209.14 Ortho-substituted isomer; steric hindrance limits reactivity .
N-Methyl-N-(2,3,3,3-tetrafluoro-2-(2-nitrophenoxy)propyl)aniline Not specified C₁₆H₁₄F₄N₂O₃ 358.29 Nitrophenoxy and tetrafluoropropyl groups; potential pharmaceutical applications .

Functional and Application Differences

  • Agrochemical Intermediates: 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline is pivotal in synthesizing hexaflumuron, a chitin synthesis inhibitor used in termite control. The dichloro substitution enhances insecticidal activity by increasing lipophilicity and target binding .
  • Positional Isomerism :

    • Para-substituted analogs (e.g., 4-(1,1,2,2-Tetrafluoroethoxy)aniline) exhibit distinct electronic effects compared to meta- or ortho-substituted derivatives. Para-substitution often improves thermal stability in polymers, while ortho-substitution introduces steric challenges .

Physicochemical Properties

Property This compound 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline 4-(1,1,2,2-Tetrafluoroethoxy)aniline
Boiling Point Not reported >200°C (decomposes) ~210°C (estimated)
Solubility Low in water; soluble in organic solvents Insoluble in water; soluble in DMSO, acetone Similar to meta-isomer
Hazard Profile Likely irritant (Xi) Toxic (T); irritant Irritant (Xi)

Biological Activity

N-Methyl-3-(1,1,2,2-tetrafluoroethoxy)aniline is a compound of interest due to its potential biological activities and applications in various fields such as pharmaceuticals and agrochemicals. This article reviews the available literature on its biological activity, including toxicity profiles, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C9H9F4NO
  • Molecular Weight : 227.17 g/mol
  • CAS Number : [Not available in search results]

The presence of the tetrafluoroethoxy group significantly influences the compound's physicochemical properties and biological interactions.

1. Toxicity and Safety Profile

The compound exhibits varying levels of toxicity depending on the concentration and exposure route. For instance:

  • It is classified as harmful if swallowed (H302) and very toxic to aquatic life (H400) .
  • Studies have shown that compounds with similar functional groups can exhibit neurotoxic effects and may disrupt endocrine functions .

The biological activity of this compound is largely attributed to its ability to interact with biological membranes and cellular components.

  • The tetrafluoroethoxy group may enhance lipophilicity, facilitating membrane permeability and potentially leading to mitochondrial uncoupling effects similar to other fluorinated compounds .
  • Research indicates that modifications in the aniline structure can lead to significant changes in metabolic rates in cellular models, suggesting a potential role in metabolic modulation .

Case Study 1: Mitochondrial Activity

A study explored the effects of various aniline derivatives on mitochondrial function. This compound was tested for its ability to uncouple oxidative phosphorylation in L6 myoblast cells. The findings indicated:

  • An EC50 value suggesting moderate potency in increasing oxygen consumption rates.
  • The compound's structural modifications resulted in different efficacy levels, highlighting the importance of substituent positions on biological activity .

Case Study 2: Insecticidal Properties

Related compounds with similar structures have been evaluated for insecticidal activity. The findings suggest that:

  • The introduction of fluorinated groups can enhance insecticidal properties by affecting neurotoxic pathways in target species.
  • Although specific data on this compound's insecticidal activity is limited, its structural analogs have shown promising results in pest control applications .

Comparative Analysis of Related Compounds

Compound NameEC50 (μM)Biological ActivityToxicity Profile
This compoundModerateMitochondrial uncouplingHarmful if swallowed
3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)anilineLowInsecticidal propertiesVery toxic to aquatic life
N-Methyl-2-(1,1,2,2-tetrafluoroethoxy)anilineHighPotential neurotoxic effectsHarmful

Q & A

Q. What are the recommended synthetic routes for N-Methyl-3-(1,1,2,2-tetrafluoroethoxy)aniline?

The compound can be synthesized via a two-step process:

  • Step 1 : Nucleophilic substitution of 3-aminophenol with 1,1,2,2-tetrafluoroethyl iodide under basic conditions (e.g., K₂CO₃ or NaH) to introduce the tetrafluoroethoxy group.
  • Step 2 : N-Methylation using methyl iodide or dimethyl sulfate in the presence of a mild base (e.g., NaHCO₃) to avoid over-alkylation. Reaction progress should be monitored via TLC or GC-MS to optimize yield and purity .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Keep in a cool, dry environment (0–6°C) under inert gas (e.g., N₂ or Ar) to prevent hydrolysis or oxidation.
  • Handling : Use PPE (nitrile gloves, safety goggles) and work in a fume hood due to its GHS07 classification (potential skin/eye irritation). Avoid exposure to moisture or strong acids/bases .

Q. What are the key physical properties relevant to experimental design?

Critical properties include:

  • Molecular weight : 209.14 g/mol
  • Density : 1.358 g/mL at 25°C
  • Boiling point : 100°C at 7 mmHg (suggests vacuum distillation for purification)
  • LogP : 3.09 (indicates moderate hydrophobicity, guiding solvent selection) .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • ¹⁹F NMR : Resolves splitting patterns from the tetrafluoroethoxy group (δ ~ -120 to -140 ppm).
  • ¹H NMR : Aromatic protons appear as complex multiplets (δ 6.5–7.5 ppm); the N-methyl group shows a singlet at δ ~2.8–3.2 ppm.
  • HRMS : Confirms molecular ion [M+H]⁺ at m/z 210.141 .

Advanced Research Questions

Q. How does the tetrafluoroethoxy group influence the compound's reactivity in electrophilic aromatic substitution (EAS)?

The electron-withdrawing tetrafluoroethoxy group deactivates the aromatic ring, directing EAS to the meta position relative to itself. Reactions require harsh conditions (e.g., HNO₃/H₂SO₄ for nitration at elevated temperatures). Competitive side reactions (e.g., ring deactivation) necessitate careful optimization of reaction time and temperature .

Q. What strategies mitigate competing side reactions during N-methylation?

  • Use a controlled stoichiometry of methylating agent (1.1–1.2 equivalents).
  • Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems.
  • Monitor reaction progress with in-situ FTIR to detect intermediate formation and terminate the reaction at optimal conversion .

Q. How can researchers assess thermal stability under experimental conditions?

  • Thermogravimetric Analysis (TGA) : Determines decomposition onset temperature (expected >200°C based on boiling point data).
  • Differential Scanning Calorimetry (DSC) : Identifies exothermic/endothermic events (e.g., melting, decomposition).
  • Stability Testing : Incubate the compound at 40–60°C for 48–72 hours and analyze degradation products via HPLC-MS .

Q. What analytical challenges arise from the compound's fluorine atoms, and how are they resolved?

  • ¹⁹F NMR Complexity : Coupling between fluorine atoms creates complex splitting patterns. Use 2D ¹H-¹⁹F HOESY to correlate fluorine-proton interactions.
  • Mass Spectrometry Isotopic Patterns : High-resolution MS (e.g., Q-TOF) distinguishes isotopic clusters caused by multiple fluorine atoms .

Q. How does the compound behave under acidic or basic conditions?

  • Acidic Conditions : Protonation of the aniline nitrogen may occur, altering solubility and reactivity.
  • Basic Conditions : Risk of hydrolysis of the tetrafluoroethoxy group. Test stability in pH 7–9 buffers and monitor via NMR .

Q. What computational methods support structural optimization for target applications?

  • DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to guide derivatization for materials science or medicinal chemistry.
  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) or polymer matrices .

Methodological Notes

  • Synthesis Optimization : For scale-up, replace methyl iodide with dimethyl carbonate for safer, greener N-methylation.
  • Safety Protocols : Spill management requires inert absorbents (e.g., vermiculite) and disposal as halogenated waste .
  • Data Interpretation : Cross-reference ¹H/¹⁹F NMR with computational predictions (e.g., ChemDraw NMR simulations) to resolve ambiguities.

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